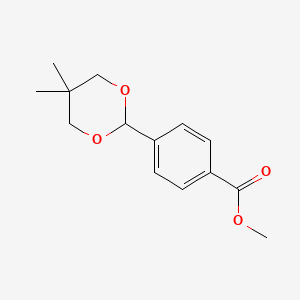

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate

概要

説明

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is characterized by a benzoate ester functional group attached to a dioxane ring, which is further substituted with two methyl groups. This compound is often used in chemical research and synthesis due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate typically involves the esterification of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反応の分析

Hydrolysis Reactions

The ester functional group in methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:

-

Saponification : Reaction with aqueous sodium hydroxide at elevated temperatures converts the ester to sodium 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate .

-

Acid-Catalyzed Hydrolysis : Treatment with dilute HCl or H₂SO₄ in aqueous medium produces 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid .

Dioxane Ring Reactivity

The 1,3-dioxane ring is susceptible to ring-opening reactions under acidic or basic conditions:

-

Acid-Catalyzed Ring Opening : Reaction with strong acids (e.g., HCl) cleaves the dioxane ring, forming carbonyl compounds. This process is analogous to the oxidation of similar dioxane-containing compounds to ketones or carboxylic acids .

-

Base-Induced Cleavage : Treatment with alkali metals (e.g., NaH) can lead to ring-opening via nucleophilic attack, though specific conditions require further optimization .

Cross-Coupling Reactions

While the compound itself is not a boronic acid, its structural similarity to boronic acid precursors suggests potential utility in Suzuki-Miyaura coupling if converted to a boronic acid ester. For example:

-

Suzuki Coupling : If the ester group is replaced with a boronic acid moiety (via hydrolysis and subsequent borylation), the compound could participate in carbon-carbon bond formation with aryl halides using palladium catalysts like Pd(dppf)Cl₂·DCM under inert atmospheres .

Substitution Reactions

The aromatic ring may undergo electrophilic substitution reactions, though steric hindrance from the dioxane substituent could influence reactivity:

Thermal Stability and Solvent Reactions

The compound exhibits stability in common organic solvents like dichloromethane (DCM) and 1,4-dioxane, as evidenced by its use in synthesis protocols under reflux conditions .

Data Table: Reaction Conditions and Outcomes

Research Findings and Limitations

-

Synthesis : The compound is often prepared via esterification of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid with methanol using catalysts like DCC or HCl .

-

Biological Applications : While direct biological data is scarce, analogs with dioxane rings show potential in pharmaceuticals, suggesting possible therapeutic applications .

Note : The absence of direct reaction data for this compound necessitates extrapolation from structurally related systems. Further experimental validation is recommended.

科学的研究の応用

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is an organic compound featuring a benzoate group attached to a 1,3-dioxane ring, specifically a 5,5-dimethyl derivative, possessing a molecular weight of 250.29 g/mol. Its unique structure, combining aromatic and cyclic components, enhances its chemical reactivity and biological properties.

Scientific Research Applications

This compound serves as an intermediate in synthesizing more complex organic molecules. It is also investigated for its potential biological activity, including antimicrobial and antifungal properties, and explored for potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments. Furthermore, it is utilized in producing specialty chemicals and materials, including polymers and resins.

Research suggests that compounds containing dioxane rings possess various biological activities. However, research into the specific biological activity of this compound is limited, further studies are necessary to elucidate specific biological mechanisms and therapeutic potentials.

Bio-Based Solvents

作用機序

The mechanism of action of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular enzymes or receptors, leading to various biochemical effects. The dioxane ring and benzoate ester functional groups can influence its binding affinity and specificity for molecular targets . Further research is needed to elucidate the precise pathways involved.

類似化合物との比較

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate can be compared with other benzoate esters and dioxane derivatives:

Methyl 4-(4-methyl-1H-imidazol-1-yl)benzoate: Similar ester functionality but with an imidazole ring instead of a dioxane ring.

Methyl 4-(3-formylphenyl)benzoate: Contains a formyl group on the aromatic ring, offering different reactivity and applications.

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate: Features a pyrimidine ring, providing unique biological activity.

生物活性

Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to synthesize the available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety linked to a dioxane derivative. The dioxane ring contributes to the compound's solubility and stability, which are critical factors in determining its biological activity.

Toxicity Studies

Research has highlighted the toxicological profile of related compounds, particularly 1,4-dioxane, which is often used as a reference due to its structural similarities. Studies indicate that exposure to 1,4-dioxane can lead to various adverse health effects, including liver and kidney damage. The mechanisms of toxicity involve metabolic pathways that can result in the accumulation of harmful metabolites in biological systems .

| Study | Exposure Route | Observed Effects | NOAEL |

|---|---|---|---|

| King et al., 1973 | Inhalation | Kidney damage | 111 ppm |

| ATSDR Report | Dermal | Liver necrosis | Not determined |

| Epidemiological Study | Occupational | Increased liver cancer risk | Not specified |

Pharmacological Effects

The pharmacological potential of this compound has been explored in various contexts. Its structure suggests possible interactions with biological targets such as enzymes or receptors involved in metabolic processes. For instance, compounds with similar dioxane structures have shown promise as inhibitors in HIV protease studies .

Case Study: Antiviral Activity

In a study examining the synthesis and biological evaluation of HIV protease inhibitors, derivatives of dioxane were noted for their significant inhibitory effects on viral replication. While specific data on this compound is limited, the success of related compounds indicates potential antiviral properties worth investigating further .

Research Findings

Recent studies have focused on the development of bio-based solvents and their implications for sustainable chemistry. Methyl derivatives similar to this compound have been evaluated for their solubility parameters and toxicity profiles. These investigations underscore the importance of assessing both efficacy and safety when considering new chemical entities for industrial or therapeutic use .

特性

IUPAC Name |

methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2)8-17-13(18-9-14)11-6-4-10(5-7-11)12(15)16-3/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOROOVTTRZHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244779 | |

| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138536-73-9 | |

| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138536-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。